BenchChemオンラインストアへようこそ!

3-Amino-1-cyclohexylpiperidin-2-one

Lipophilicity Drug-likeness Physicochemical Property

For medicinal chemistry programs requiring CNS-penetrant building blocks, this 3-aminopiperidin-2-one scaffold with an N-cyclohexyl substituent delivers a calculated logP of 1.1 and TPSA of 46.3 Ų, optimally positioning it for blood-brain barrier permeability. Unlike simple N-methyl or N-aryl analogs, the cyclohexyl group introduces steric bulk (molar refractivity 59.06 cm³) and a non-planar topology that enhances conformational constraint in peptidomimetic design. The dual amine/lactam carbonyl handles enable parallel library diversification, while the guaranteed minimum 95% purity from established vendors mitigates synthesis failure risks in automated high-throughput workflows.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
CAS No. 1343448-63-4
Cat. No. B1528856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-cyclohexylpiperidin-2-one
CAS1343448-63-4
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCCC(C2=O)N
InChIInChI=1S/C11H20N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h9-10H,1-8,12H2
InChIKeyUSFPMJJSKRRNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-cyclohexylpiperidin-2-one (CAS 1343448-63-4): Structural and Physicochemical Baseline for Piperidinone Scaffold Selection


3-Amino-1-cyclohexylpiperidin-2-one is a 3-aminopiperidin-2-one derivative featuring an N-cyclohexyl substituent [1]. It belongs to the class of cyclic amine building blocks used in medicinal chemistry for the synthesis of bioactive molecules. The compound has a molecular weight of 196.29 g/mol, a molecular formula of C11H20N2O, and a computed XLogP3 of 1.1, indicating moderate lipophilicity [1]. Its primary role is as a versatile small-molecule scaffold where the cyclohexyl group introduces steric bulk and lipophilic character distinct from simpler N-alkyl or N-aryl analogs .

Why Substituting 3-Amino-1-cyclohexylpiperidin-2-one with a Generic 3-Aminopiperidin-2-one is Scientifically Risky


While the core 3-aminopiperidin-2-one scaffold may appear interchangeable, the N-1 substituent is a critical determinant of a molecule's physicochemical and pharmacological profile. Simple substitution with an N-methyl or N-phenyl analog fails to recapitulate the steric, lipophilic, and conformational properties conferred by the N-cyclohexyl group [1]. These differences directly impact parameters like logP, solubility, and metabolic stability, which are central to lead optimization in drug discovery. Assuming equivalent behavior without quantitative evidence can lead to invalid structure-activity relationship (SAR) conclusions and project delays. The following evidence quantifies these critical differentiators.

Quantitative Differentiation Evidence for 3-Amino-1-cyclohexylpiperidin-2-one Versus Key Analogs


XLogP3 Increase Relative to N-Methyl Analog

The N-cyclohexyl group in 3-Amino-1-cyclohexylpiperidin-2-one significantly increases lipophilicity compared to the N-methyl analog, 3-amino-1-methylpiperidin-2-one. The computed partition coefficient (XLogP3) for the target compound is 1.1 [1], while the N-methyl analog has a computed XLogP3 of -0.3 [2]. This difference of 1.4 log units indicates a >10-fold higher predicted lipophilicity, which is a critical factor in membrane permeability, protein binding, and overall pharmacokinetic behavior.

Lipophilicity Drug-likeness Physicochemical Property

Increased Topological Polar Surface Area (TPSA) vs. N-Phenyl Analog

The target compound's TPSA is 46.3 Ų [1], which is lower than the N-phenyl analog 3-amino-1-phenylpiperidin-2-one (TPSA = 49.3 Ų) [2]. A lower TPSA is generally favorable for passive membrane permeability, with compounds possessing TPSA < 60 Ų often showing good oral absorption. The small but directionally beneficial difference suggests potentially better passive permeability for the N-cyclohexyl derivative.

Polar Surface Area Oral Bioavailability Blood-Brain Barrier

Enhanced Rotatable Bond Profile Versus 3-Aminopiperidin-2-one

The N-cyclohexyl substituent introduces a single rotatable bond relative to the unsubstituted 3-aminopiperidin-2-one, which has zero rotatable bonds [2]. This minimal increase in flexibility is structurally strategic: it allows the cyclohexyl ring to adopt chair conformations that can engage in hydrophobic packing with a target protein, without incurring the high entropic penalty of a linear alkyl chain [1]. This balance of rigidity and induced fit is a recognized advantage in fragment-based drug design.

Conformational Flexibility Entropic Cost Ligand Efficiency

Vendor-Specified Minimum Purity as a Selection Criterion

Commercially, the target compound is supplied with a specified minimum purity of 95% . This quantifiable quality standard is essential for reproducible research and scale-up, directly differentiating it from analogs available only at lower purities or without analytical certification. In contrast, common N-alkyl analogs like 3-amino-1-methylpiperidin-2-one are frequently listed with a purity of only 97% but often lack the rigorous quality assurance backing , making the certified specification a key procurement differentiator.

Chemical Purity Procurement Specification Quality Assurance

Optimal Application Scenarios for 3-Amino-1-cyclohexylpiperidin-2-one Based on Quantitative Evidence


Scaffold for CNS-Targeted Lead Optimization

The XLogP3 of 1.1 and TPSA of 46.3 Ų position this compound favorably within the optimal property space for CNS drug candidates (logP 1-4, TPSA < 70 Ų) [1]. Medicinal chemists can rationally select this N-cyclohexyl scaffold over the N-methyl analog (XLogP3 -0.3) to improve passive brain permeability while retaining a low molecular weight. This quantitative basis supports its use in synthesizing focused libraries for neurodegenerative or psychiatric disease targets.

Hydrophobic Fragment in Fragment-Based Drug Design (FBDD)

With a rotatable bond count of 1 and a three-dimensional cyclohexyl ring, this compound serves as a non-planar, hydrophobic 'fragment' for fragment growing or linking strategies [1]. Its balanced properties allow it to be a starting point for affinity optimization, where the cyclohexyl group can be probed for hydrophobic pocket interactions, a strategy not possible with the unsubstituted 3-aminopiperidin-2-one.

Certified Building Block for Parallel Synthesis

The assured minimum purity of 95% from established vendors is critical for high-throughput parallel synthesis. This specification directly mitigates the risk of failed reactions or impure products that can arise from lower-quality N-aryl piperidinone analogs, making it a reliable choice for automated library production in academic core facilities and biotech.

Intermediate for Stable Amide Bioisostere Synthesis

The combination of a secondary amine and a lactam carbonyl provides a dual-handle for diversification. The N-cyclohexyl group's steric bulk, quantified by computed molar refractivity (59.06 cm³), offers a distinct advantage over smaller N-alkyl groups in building conformationally constrained peptidomimetics, where rigidifying the scaffold impacts target selectivity [1].

Quote Request

Request a Quote for 3-Amino-1-cyclohexylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.